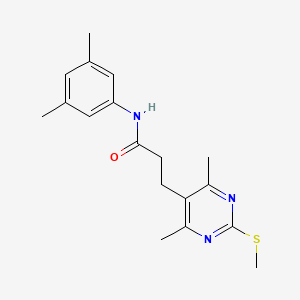
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. Its molecular formula is C6H9NO2S .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically 3-amino-4,5-dihydrothiophene-2-carboxylic acid (or its derivatives) with pentanoic acid (also known as valeric acid) in the presence of suitable reagents. The esterification process leads to the formation of This compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiophene ring fused with an amido group and an ester group . The methyl substituent is attached to the amido nitrogen , and the pentanamido group is linked to the thiophene carbon . The carboxylate moiety completes the structure .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate has shown potential applications in various fields of scientific research. It has been used as a ligand for the synthesis of metal complexes, as well as a building block for the synthesis of organic compounds. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been utilized in the synthesis of metal complexes and the detection of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility. It has been studied for its potential use in drug delivery systems and as a contrast agent for medical imaging. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate has several advantages for use in lab experiments. It is easy to synthesize and has good stability. It can also be easily modified to suit different experimental needs. However, its low solubility in water can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate. One potential area of study is its use as a drug candidate for the treatment of cancer and other diseases. Another area of study is its potential use as a contrast agent for medical imaging. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
Methyl 3-pentanamido-4,5-dihydrothiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-amino-3-pentanone with ethyl 3-bromopropionate, followed by the reaction of the resulting intermediate with thiourea and methyl chloroformate. The final product is obtained through the reaction of the intermediate with sodium hydroxide and methyl iodide.
Eigenschaften
IUPAC Name |
methyl 4-(pentanoylamino)-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-4-5-9(13)12-8-6-7-16-10(8)11(14)15-2/h3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPJBWFWFLPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(SCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)





![2-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2883694.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide](/img/structure/B2883696.png)

![5-(ethylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883699.png)
![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)
![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)